Cas no 1427374-63-7 (7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine)

7-フルオロ-8-メチル-1,2,4トリアゾロ[4,3-a]ピリジンは、複素環式化合物の一種であり、ピリジン骨格にトリアゾール環が縮合した構造を有します。この化合物は、フッ素原子とメチル基の導入により、高い電子求引性と立体効果を示し、医薬品中間体や農薬開発における重要な構造ユニットとしての応用が期待されます。特に、生体適合性と代謝安定性に優れ、創薬化学分野での利用価値が注目されています。分子設計の柔軟性から、標的タンパク質との選択的相互作用が可能であり、新規活性化合物の開発基盤として有用です。

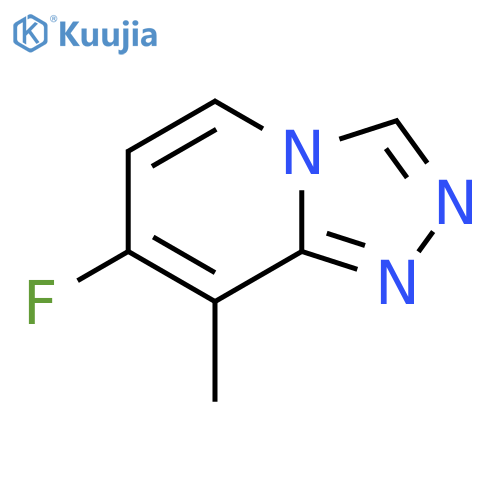

1427374-63-7 structure

商品名:7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine

CAS番号:1427374-63-7

MF:C7H6FN3

メガワット:151.141044139862

MDL:MFCD23708090

CID:5683112

PubChem ID:130064843

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine 化学的及び物理的性質

名前と識別子

-

- 7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine

- EN300-25685879

- 1427374-63-7

- 7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine

-

- MDL: MFCD23708090

- インチ: 1S/C7H6FN3/c1-5-6(8)2-3-11-4-9-10-7(5)11/h2-4H,1H3

- InChIKey: ZQGQRTMCVMIMOO-UHFFFAOYSA-N

- ほほえんだ: FC1C=CN2C=NN=C2C=1C

計算された属性

- せいみつぶんしりょう: 151.05457537g/mol

- どういたいしつりょう: 151.05457537g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 30.2Ų

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25685879-5g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 5g |

$8725.0 | 2023-09-14 | |

| Enamine | EN300-25685879-1.0g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 1.0g |

$3009.0 | 2024-06-18 | |

| Enamine | EN300-25685879-5.0g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 5.0g |

$8725.0 | 2024-06-18 | |

| Enamine | EN300-25685879-10.0g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 10.0g |

$12938.0 | 2024-06-18 | |

| Aaron | AR028YN4-500mg |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 500mg |

$3251.00 | 2025-02-17 | |

| 1PlusChem | 1P028YES-100mg |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 100mg |

$1353.00 | 2024-06-20 | |

| 1PlusChem | 1P028YES-1g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 1g |

$3781.00 | 2024-06-20 | |

| Aaron | AR028YN4-1g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 1g |

$4163.00 | 2025-03-12 | |

| 1PlusChem | 1P028YES-500mg |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 500mg |

$2962.00 | 2024-06-20 | |

| Enamine | EN300-25685879-0.1g |

7-fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine |

1427374-63-7 | 95% | 0.1g |

$1044.0 | 2024-06-18 |

7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1427374-63-7 (7-fluoro-8-methyl-1,2,4triazolo4,3-apyridine) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2039-76-1(3-Acetylphenanthrene)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量